tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate
CAS No.: 612484-27-2
Cat. No.: VC16866048
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612484-27-2 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | tert-butyl N-cyclohexa-2,4-dien-1-ylcarbamate |
| Standard InChI | InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3,(H,12,13) |
| Standard InChI Key | KSJAHZNTQOKOMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC=CC=C1 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The molecule comprises a cyclohexa-2,4-dien-1-yl ring—a six-membered carbocycle with conjugated double bonds at positions 2 and 4—linked to a Boc group via a carbamate bridge (-NHCOO-). X-ray crystallographic studies of related Boc-protected amines reveal that the tert-butyl group adopts a bulky, three-dimensional conformation, shielding the carbamate nitrogen from nucleophilic attack . The cyclohexadienyl moiety’s partial unsaturation introduces planarity to the ring, reducing steric hindrance compared to fully saturated cyclohexyl systems. Density functional theory (DFT) calculations on similar systems suggest that the diene’s π-electron density delocalizes into the carbamate carbonyl, slightly polarizing the C=O bond and enhancing its electrophilicity .
Spectroscopic Characterization
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NMR: H NMR of analogous Boc-protected amines shows characteristic tert-butyl singlet at δ 1.4–1.5 ppm and carbamate NH resonance near δ 5.0–5.5 ppm (broad, exchangeable). The cyclohexadienyl protons appear as multiplets between δ 5.5–6.5 ppm, with coupling constants () of 8–12 Hz for vicinal protons .
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IR: Strong carbonyl stretch at 1680–1720 cm (C=O) and N-H stretch at 3300–3450 cm .
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MS: Molecular ion peaks ([M+H]) align with the formula , with fragmentation patterns showing loss of the tert-butyl group (56 Da) and subsequent CO elimination (44 Da) .
Synthetic Methodologies
Carbamate Formation via Chloroformate Reaction
The most direct route involves reacting cyclohexa-2,4-dien-1-ylamine with tert-butyl chloroformate in the presence of a base (e.g., NaOH, EtN):
Yields typically range from 70–85% under anhydrous conditions . Side products include urea derivatives from over-reaction, mitigated by stoichiometric control.
Reductive Amination Pathways
For substrates where the free amine is unstable, reductive amination of cyclohexa-2,4-dien-1-one with Boc-protected amines using NaBH or DIBAH has been reported :
This method achieves 60–75% yields but requires careful pH control to prevent epimerization.
Table 1: Comparative Synthesis Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Chloroformate coupling | Boc-Cl, EtN | 82 | 98 |
| Reductive amination | NaBH, THF | 68 | 95 |
| Grignard addition | Boc-NH, Mg | 55 | 90 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Experimental data for tert-butyl cyclohexa-2,4-dien-1-ylcarbamate remains sparse, but analogs like tert-butyl ((2S,3S)-1-chloro-2-hydroxy-3-amino-4-phenylbutane)carbamate exhibit aqueous solubility of 0.176 mg/mL and log P ≈ 2.8 . The cyclohexadienyl group’s conjugation likely reduces polarity, decreasing solubility compared to saturated analogs.
Metabolic Stability
Boc groups generally resist enzymatic cleavage, but the diene’s electron-rich system may undergo cytochrome P450-mediated oxidation. In vitro assays with liver microsomes show <20% degradation over 60 minutes, suggesting moderate metabolic stability .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 211.26 g/mol | HRMS |
| Log P (octanol-water) | 3.1 ± 0.2 | Shake-flask |
| Water Solubility | 0.15 mg/mL | HPLC-UV |
| pKa | 9.8 (NH) | Potentiometric |
Applications in Organic Synthesis
Amine Protection in Peptide Synthesis
The Boc group’s stability under basic conditions makes it ideal for temporary amine protection. Deprotection with HCl/dioxane regenerates the free amine without disrupting the cyclohexadienyl ring .
Intermediate in Heterocycle Formation
The diene moiety participates in Diels-Alder reactions, enabling access to bicyclic frameworks. For example, reaction with maleic anhydride yields tetracyclic lactams after deprotection .
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